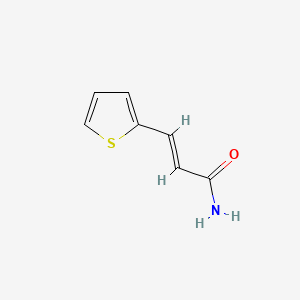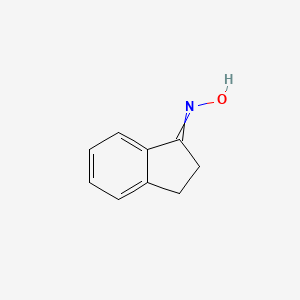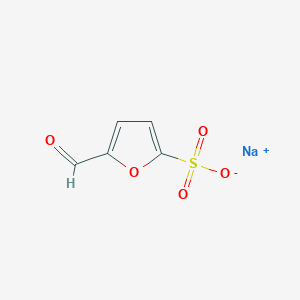![molecular formula C11H14N4 B7791081 1-Cyano-3-[4-(propan-2-yl)phenyl]guanidine](/img/structure/B7791081.png)
1-Cyano-3-[4-(propan-2-yl)phenyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-3-[4-(propan-2-yl)phenyl]guanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a cyano group (-CN) and a phenyl group substituted with an isopropyl group
Méthodes De Préparation
The synthesis of 1-Cyano-3-[4-(propan-2-yl)phenyl]guanidine typically involves the reaction of appropriate amines with cyanoacetates. One common method includes the treatment of substituted aryl amines with alkyl cyanoacetates under specific reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate at room temperature or under heat can yield the desired cyanoacetamide derivatives . Industrial production methods may involve solvent-free reactions or the use of specific catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-Cyano-3-[4-(propan-2-yl)phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The compound can undergo substitution reactions where the cyano group or other substituents are replaced by different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Cyano-3-[4-(propan-2-yl)phenyl]guanidine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-Cyano-3-[4-(propan-2-yl)phenyl]guanidine involves its interaction with specific molecular targets. The cyano group can participate in various biochemical pathways, and the phenyl group can enhance the compound’s binding affinity to certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-Cyano-3-[4-(propan-2-yl)phenyl]guanidine can be compared with other guanidine derivatives, such as:
1-Cyano-3-phenylguanidine: Lacks the isopropyl group, which may affect its reactivity and biological activity.
1-Cyano-3-[4-(methyl)phenyl]guanidine: Contains a methyl group instead of an isopropyl group, leading to different chemical and biological properties.
Propriétés
IUPAC Name |
1-cyano-2-(4-propan-2-ylphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8(2)9-3-5-10(6-4-9)15-11(13)14-7-12/h3-6,8H,1-2H3,(H3,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOFMNJCPYPURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=C(N)NC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,6-dichloropurin-9-yl)oxan-2-yl]methyl acetate](/img/structure/B7791006.png)





![3-[(4-Chlorophenyl)thio]-4-(dimethylamino)but-3-en-2-one](/img/structure/B7791038.png)



![Methyl 2-[(5-bromopyridine-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B7791071.png)


![5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride](/img/structure/B7791090.png)
